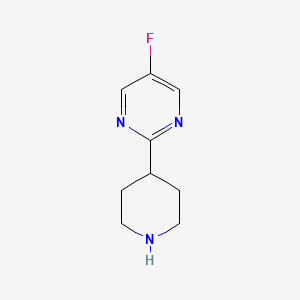
5-Fluor-2-(Piperidin-4-yl)pyrimidin
Übersicht
Beschreibung
5-Fluoro-2-(piperidin-4-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(piperidin-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(piperidin-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase-Hemmung
Diese Verbindung wurde als Ausgangsmaterial für die Synthese potenzieller Kinase-Inhibitoren verwendet, die für die Kontrolle des Zellwachstums und des Stoffwechsels entscheidend sind .
Antitumoraktivität
Innovative Derivate dieser Verbindung wurden auf ihre Antitumoraktivität untersucht und zeigten Wirksamkeit gegen bestimmte Krebszelllinien .
Arzneimittelforschung
Der Piperidin-Kern, der Teil der Struktur dieser Verbindung ist, spielt eine wichtige Rolle in der Arzneimittelforschung, insbesondere in Struktur-Wirkungsbeziehungsstudien .
Fluorierte Pyrimidine in der Krebsbehandlung
Fluorierte Pyrimidine, wie 5-Fluorouracil (5-FU), werden häufig zur Behandlung von Krebs eingesetzt. Obwohl nicht direkt erwähnt, können Verbindungen wie 5-Fluor-2-(Piperidin-4-yl)pyrimidin aufgrund ihrer Fluorchemie zu diesem Bereich beitragen .
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers .
Mode of Action
5-Fluoro-2-(piperidin-4-yl)pyrimidine interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation .
Biochemical Pathways
The action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth and survival . By inhibiting the serine/threonine-protein kinase B-raf, 5-Fluoro-2-(piperidin-4-yl)pyrimidine disrupts this pathway, leading to altered cell growth and proliferation .
Pharmacokinetics
Piperidine derivatives, which include 5-fluoro-2-(piperidin-4-yl)pyrimidine, are known to exhibit a wide range of biological activities and are used in the production of various drugs . These properties suggest that 5-Fluoro-2-(piperidin-4-yl)pyrimidine likely has favorable ADME properties that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation . These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(piperidin-4-yl)pyrimidine. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves thymidylate synthase, an enzyme critical for DNA synthesis. The fluorine atom in 5-Fluoro-2-(piperidin-4-yl)pyrimidine enhances its binding affinity to thymidylate synthase, leading to the inhibition of this enzyme’s activity . Additionally, this compound has been shown to interact with DNA topoisomerase 1, an enzyme involved in DNA replication and transcription . The interaction with DNA topoisomerase 1 results in the stabilization of the enzyme-DNA complex, thereby preventing the relaxation of supercoiled DNA and inhibiting cell proliferation .
Cellular Effects
The effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Fluoro-2-(piperidin-4-yl)pyrimidine induces apoptosis by activating the intrinsic apoptotic pathway . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and tumor growth . Furthermore, 5-Fluoro-2-(piperidin-4-yl)pyrimidine has been shown to alter gene expression by inhibiting RNA and DNA-modifying enzymes, resulting in the suppression of oncogenes and the activation of tumor suppressor genes .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of thymidylate synthase and DNA topoisomerase 1 . The binding of 5-Fluoro-2-(piperidin-4-yl)pyrimidine to thymidylate synthase results in the formation of a stable enzyme-inhibitor complex, thereby blocking the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication . Additionally, the interaction with DNA topoisomerase 1 leads to the stabilization of the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and inhibiting DNA replication . These interactions collectively contribute to the antiproliferative and cytotoxic effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(piperidin-4-yl)pyrimidine is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to the accumulation of DNA damage and the activation of DNA repair mechanisms . In in vitro and in vivo studies, long-term treatment with 5-Fluoro-2-(piperidin-4-yl)pyrimidine has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, 5-Fluoro-2-(piperidin-4-yl)pyrimidine can induce toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without inducing severe toxicity . These findings highlight the importance of optimizing the dosage of 5-Fluoro-2-(piperidin-4-yl)pyrimidine to maximize its therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
5-Fluoro-2-(piperidin-4-yl)pyrimidine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes metabolic transformation to produce active metabolites that contribute to its anticancer activity . The primary metabolic pathway involves the hydroxylation of the piperidine ring, followed by conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of 5-Fluoro-2-(piperidin-4-yl)pyrimidine, thereby reducing its toxicity . Additionally, the interaction with cytochrome P450 enzymes can influence the metabolic flux and levels of various metabolites, further modulating the biological activity of 5-Fluoro-2-(piperidin-4-yl)pyrimidine .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(piperidin-4-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 5-Fluoro-2-(piperidin-4-yl)pyrimidine can bind to intracellular proteins, such as thymidylate synthase and DNA topoisomerase 1, to exert its biological effects . The distribution of 5-Fluoro-2-(piperidin-4-yl)pyrimidine within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors collectively determine the localization and accumulation of 5-Fluoro-2-(piperidin-4-yl)pyrimidine in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(piperidin-4-yl)pyrimidine plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA-modifying enzymes . The presence of targeting signals and post-translational modifications can direct 5-Fluoro-2-(piperidin-4-yl)pyrimidine to specific nuclear compartments, such as the nucleolus and chromatin . These interactions facilitate the inhibition of thymidylate synthase and DNA topoisomerase 1, leading to the suppression of DNA replication and transcription . Additionally, the subcellular localization of 5-Fluoro-2-(piperidin-4-yl)pyrimidine can influence its stability and degradation, further modulating its biological activity .
Eigenschaften
IUPAC Name |
5-fluoro-2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMZRTRYVXITLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)
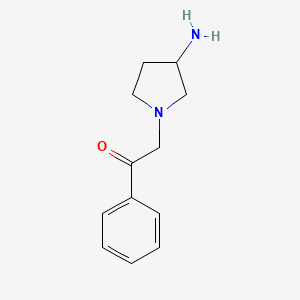
![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)
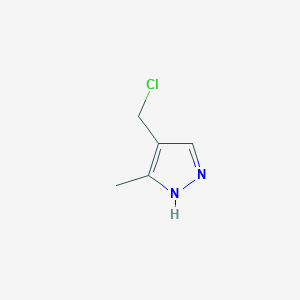
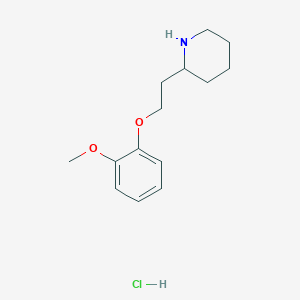
![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)
![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)
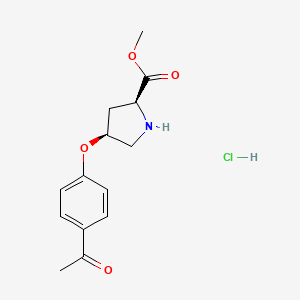
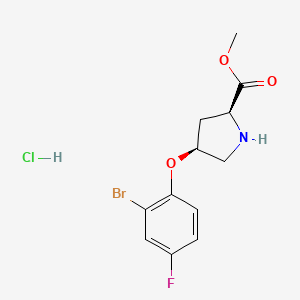

![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)
